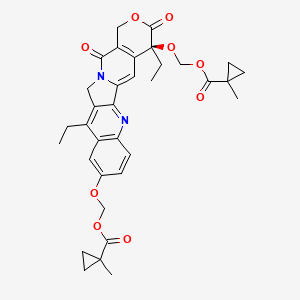

SN-38-CM2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H36N2O9 |

|---|---|

Molecular Weight |

616.7 g/mol |

IUPAC Name |

[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C34H36N2O9/c1-5-20-21-13-19(42-17-43-29(38)32(3)9-10-32)7-8-25(21)35-27-22(20)15-36-26(27)14-24-23(28(36)37)16-41-31(40)34(24,6-2)45-18-44-30(39)33(4)11-12-33/h7-8,13-14H,5-6,9-12,15-18H2,1-4H3/t34-/m0/s1 |

InChI Key |

DPBHVNJHAAMXON-UMSFTDKQSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCOC(=O)C5(CC5)C)C2=NC6=C1C=C(C=C6)OCOC(=O)C7(CC7)C |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCOC(=O)C5(CC5)C)C2=NC6=C1C=C(C=C6)OCOC(=O)C7(CC7)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of SN-38: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth exploration of the mechanism of action of SN-38, the potent active metabolite of the chemotherapeutic agent irinotecan (B1672180). Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, signaling cascades, and cellular consequences of SN-38 activity. It aims to serve as a comprehensive resource, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate pathways involved in its anticancer effects.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a semi-synthetic analog of camptothecin (B557342) and the biologically active metabolite of the prodrug irinotecan.[1][2] It is a potent topoisomerase I inhibitor with cytotoxic activity estimated to be 100 to 1000 times greater than that of irinotecan itself.[1][3] The clinical utility of SN-38 in its free form is hampered by its poor aqueous solubility and instability of its active lactone ring at physiological pH.[4] However, its high potency has driven the development of various drug delivery systems, including nanoparticle formulations and antibody-drug conjugates like sacituzumab govitecan-hziy, to enhance its therapeutic index.[4][5] Understanding the fundamental mechanism of action of SN-38 is paramount for optimizing its clinical application and developing novel therapeutic strategies.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of SN-38 is DNA topoisomerase I (Top1), a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination.[3][6]

2.1. The Topoisomerase I Catalytic Cycle:

Top1 alleviates DNA supercoiling by introducing a transient single-strand break. This process involves a transesterification reaction where a tyrosine residue in the enzyme's active site nucleophilically attacks a DNA phosphodiester bond, forming a covalent intermediate known as the "cleavable complex."[3] This allows the free DNA end to rotate around the intact strand, followed by a second transesterification reaction that re-ligates the DNA backbone and releases the enzyme.[3]

2.2. SN-38 as an Interfacial Inhibitor:

SN-38 exerts its cytotoxic effect by acting as an interfacial inhibitor. It does not bind to the free enzyme or DNA alone but specifically targets the transient Top1-DNA cleavable complex.[3][7] SN-38 intercalates at the DNA cleavage site and stabilizes the complex, effectively trapping the enzyme on the DNA.[3][7] This stabilization prevents the re-ligation of the single-strand break.

2.3. Conversion to a Lethal Lesion:

The stabilized Top1-SN-38-DNA ternary complex is not inherently lethal. However, during the S-phase of the cell cycle, the collision of the advancing replication fork with this complex converts the reversible single-strand break into an irreversible and lethal double-strand DNA break.[6][7] It is this conversion that triggers downstream cellular responses, ultimately leading to cell death.

Cellular Responses to SN-38-Induced DNA Damage

The formation of double-strand DNA breaks triggers a cascade of cellular signaling events, primarily culminating in cell cycle arrest and apoptosis.

3.1. DNA Damage Response and Apoptosis:

The lethal DNA lesions activate the DNA damage response (DDR) pathway. The sensor protein ATM (Ataxia-Telangiectasia Mutated) is recruited to the sites of double-strand breaks and activated.[7] Activated ATM then phosphorylates and activates the checkpoint kinase Chk1, which in turn phosphorylates and stabilizes the tumor suppressor protein p53.[7]

Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and the cyclin-dependent kinase inhibitor p21.[8][9] The increase in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm.[10] Cytochrome c, in complex with Apaf-1 and caspase-9, forms the apoptosome, which activates the executioner caspase-3.[10] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[10]

3.2. Cell Cycle Arrest:

SN-38 treatment leads to a prominent arrest of cancer cells in the S and G2 phases of the cell cycle.[8][10][11] The S-phase arrest is a direct consequence of the collision of replication forks with the stabilized cleavable complexes.[8] The subsequent G2 arrest is a DNA damage checkpoint mechanism mediated by the ATM/Chk1/p53 pathway, which allows time for DNA repair.[7] The upregulation of p21 by p53 plays a crucial role in this process by inhibiting cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.[9]

Modulation of Other Signaling Pathways

Beyond the direct DNA damage response, SN-38's activity is influenced by and, in turn, modulates other critical cellular signaling pathways.

4.1. Akt and MAPK Pathways:

The PI3K/Akt signaling pathway is a key regulator of cell survival. Studies have shown that SN-38 can down-regulate the phosphorylation of Akt, thereby inhibiting this pro-survival pathway and promoting apoptosis.[9] Conversely, the mitogen-activated protein kinase (MAPK) pathway, particularly the p38 MAPK, has been implicated in resistance to irinotecan.[6][12] Enhanced levels of phosphorylated p38 may predict a lack of clinical response, and targeting this pathway could potentially overcome resistance.[12]

4.2. Nrf2 Pathway Inhibition:

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response and contributes to chemoresistance.[13][14] Recent studies have identified SN-38 as an inhibitor of Nrf2 transcriptional activity.[13][15] By suppressing the transcription of Nrf2, SN-38 can decrease the expression of downstream antioxidant and drug efflux genes, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents.[13]

Metabolic Activation and Drug Delivery

5.1. From Irinotecan to SN-38:

Irinotecan is a prodrug that requires metabolic activation to SN-38. This conversion is primarily mediated by carboxylesterases (CES), predominantly CES2, which are found in the liver, intestines, and tumor tissues.[2][16][17] SN-38 is subsequently inactivated through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), which is then eliminated.[2][17] Genetic variations in UGT1A1 can affect the rate of SN-38 detoxification and are associated with the incidence of severe toxicity.[2]

5.2. Advanced Drug Delivery Systems:

To overcome the biopharmaceutical challenges of SN-38, various drug delivery strategies are being actively pursued.

-

Nanoparticle Formulations: Encapsulating SN-38 in nanoparticles, such as those made from PLGA or albumin, can improve its solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.[4][18]

-

Antibody-Drug Conjugates (ADCs): Sacituzumab govitecan-hziy (Trodelvy®) is an ADC where SN-38 is linked to a monoclonal antibody targeting Trop-2, a cell surface antigen overexpressed in many solid tumors.[5][19][20] This targeted delivery approach allows for the selective release of SN-38 within tumor cells, thereby increasing its therapeutic window.[19][21]

Quantitative Data Summary

The cytotoxic potency of SN-38 is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values for SN-38 in various cancer cell lines and formulations.

Table 1: IC50 Values of SN-38 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 0.031 | [22] |

| HT1080 | Fibrosarcoma | 0.046 | [22] |

| HepG2 | Liver Cancer | 0.076 | [22] |

| A549 | Lung Cancer | 0.091 ± 0.002 (as µM) | [23] |

| HT-29 | Colon Cancer | 1.54 ± 0.05 | [18] |

| OCUM-2M | Gastric Cancer | 6.4 (as nM) | [24] |

| OCUM-8 | Gastric Cancer | 2.6 (as nM) | [24] |

Table 2: Comparative IC50 Values of SN-38 Formulations

| Formulation | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| SN-38 Solution | MCF-7 | Breast Cancer | 0.708 | [22] |

| SN-38 Nanocrystals (A) | MCF-7 | Breast Cancer | 0.031 | [22] |

| SN-38 Nanocrystals (B) | MCF-7 | Breast Cancer | 0.145 | [22] |

| Free SN-38 | HT-29 | Colon Cancer | 90.1 ± 3.2 (as % inhibition) | [18] |

| PLGA-PEG-FOL NPs | HT-29 | Colon Cancer | 30 ± 1.1 (as % inhibition) | [18] |

| SN-38-PC-LNs | HT-29 | Colon Cancer | 0.34 ± 0.16 | [18] |

| Irinotecan | A549 | Lung Cancer | 7.7 ± 1.0 (as µM) | [23] |

| IT-141 (SN-38 micelle) | A549 | Lung Cancer | 0.099 ± 0.001 (as µM) | [23] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Key Experimental Protocols

This section outlines the general methodologies employed in the characterization of SN-38's mechanism of action.

7.1. Cell Culture and Drug Treatment:

Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded at a predetermined density and allowed to adhere overnight. SN-38, typically dissolved in DMSO, is then added to the culture medium at various concentrations for specified incubation times.

7.2. Cytotoxicity Assays (e.g., MTT, WST-1):

-

Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells with active dehydrogenases can convert a tetrazolium salt (MTT or WST-1) into a colored formazan (B1609692) product.

-

Procedure:

-

Plate cells in 96-well plates and treat with a range of SN-38 concentrations.

-

After the incubation period (e.g., 24, 48, or 72 hours), add the MTT or WST-1 reagent to each well.

-

Incubate for 1-4 hours to allow for formazan formation.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[8]

-

7.3. Cell Cycle Analysis by Flow Cytometry:

-

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G1, S, G2/M).

-

Procedure:

-

Treat cells with SN-38 for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold ethanol (B145695) to permeabilize the cell membrane.

-

Wash the cells and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium (B1200493) iodide) and RNase A (to remove RNA).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content.[8]

-

7.4. Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Principle: In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a membrane-impermeant dye that stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

-

Procedure: Treat, harvest, and wash the cells. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Analyze by flow cytometry.

-

-

Western Blotting for Apoptotic Markers:

-

Principle: This technique is used to detect the expression levels of key proteins involved in apoptosis.

-

Procedure: Prepare protein lysates from treated and untreated cells. Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, p53) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[9]

-

7.5. SN-38 Nanoparticle Formulation:

-

Principle: This protocol describes a method for encapsulating SN-38 into albumin-based nanoparticles.

-

Procedure:

-

Dissolve SN-38 in methanol (B129727) containing sodium hydroxide (B78521) to convert the lactone to the more soluble carboxylate form.

-

Add the methanolic SN-38 solution to an aqueous dispersion of human serum albumin-polylactic acid (HSA-PLA).

-

Encapsulate the SN-38 into the nanoparticles using probe sonication in an ice bath.

-

The active lactone form can be regenerated by the addition of hydrochloric acid.[4]

-

Conclusion

SN-38 is a highly potent antineoplastic agent that functions by trapping the covalent complex between DNA and Topoisomerase I.[3] This mechanism of action, which leads to the formation of lethal double-strand breaks during DNA replication, makes SN-38 particularly effective against rapidly proliferating cancer cells.[3] Understanding the intricacies of its interaction with the Top1-DNA complex, the subsequent cellular responses, and the methodologies for its evaluation is critical for the rational design of novel Top1-targeting therapies and for developing strategies to overcome clinical resistance. The continued development of advanced drug delivery systems holds great promise for fully realizing the therapeutic potential of this powerful cytotoxic agent.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. benchchem.com [benchchem.com]

- 4. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action (MOA) TRODELVY® (sacituzumab govitecan-hziy) | Official HCP Site [trodelvyhcp.com]

- 6. ClinPGx [clinpgx.org]

- 7. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

- 19. What is the mechanism of Sacituzumab govitecan-hziy? [synapse.patsnap.com]

- 20. Sacituzumab govitecan - Wikipedia [en.wikipedia.org]

- 21. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Comparative Analysis of SN-38 and Its Carboxymethyl Derivative (SN-38-CM2) Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of SN-38, the active metabolite of the anticancer drug irinotecan, and explores the stability of its putative carboxymethyl derivative, referred to herein as SN-38-CM2. Due to the limited availability of data for a compound specifically named "this compound" in publicly accessible scientific literature, this guide will focus on the well-documented instability of SN-38 and the anticipated impact of carboxymethylation on its chemical stability, drawing upon established principles of organic chemistry and drug degradation.

Introduction to SN-38 and the Critical Role of Stability

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor with significantly greater cytotoxic activity than its prodrug, irinotecan.[1][2] Its clinical utility, however, is hampered by poor aqueous solubility and, most critically, the instability of its α-hydroxy-δ-lactone ring (the E-ring). This lactone is essential for its anticancer activity, as it forms a stable ternary complex with topoisomerase I and DNA, leading to apoptosis.[3]

At physiological pH (7.4), the lactone ring of SN-38 undergoes a reversible, pH-dependent hydrolysis to form an inactive open-ring carboxylate.[4][5] This conversion significantly reduces the therapeutic efficacy of the drug.[4][5] Consequently, a central focus of SN-38-related drug development is the enhancement of its stability, particularly the preservation of the closed lactone ring.

The Putative this compound: A Carboxymethyl Derivative

While the designation "this compound" does not correspond to a widely recognized compound in the scientific literature, it is presumed to refer to a derivative where a carboxymethyl group (-CH₂COOH) is attached to the SN-38 molecule. The most probable sites for such a modification are the phenolic hydroxyl group at the C10 position or the tertiary hydroxyl group at the C20 position. The introduction of a carboxymethyl group would increase the hydrophilicity and potentially modulate the stability of the parent compound.

Comparative Stability Profile: SN-38 vs. Theoretical this compound

The primary determinant of SN-38's stability in aqueous solution is the equilibrium between its active lactone form and its inactive carboxylate form. This equilibrium is highly sensitive to pH.

pH-Dependent Stability

SN-38: The lactone ring of SN-38 is stable in acidic conditions (pH ≤ 4.5).[1][4] As the pH increases towards physiological (pH 7.4) and basic conditions (pH > 9.0), the equilibrium shifts significantly towards the open-ring carboxylate form.[1][4] At physiological pH, a substantial portion of SN-38 exists in the inactive carboxylate form, with studies indicating that the half-life of the lactone form can be as short as 13.7 minutes at 37°C and pH 7.4.[6]

Theoretical this compound: The stability of a carboxymethylated derivative of SN-38 would depend on the position of the carboxymethyl group.

-

C10-O-carboxymethyl-SN-38: If the carboxymethyl group is attached to the C10 hydroxyl group via an ether linkage, it is not expected to directly participate in the hydrolysis of the distant E-ring lactone. However, the introduction of a carboxylic acid moiety could create an intramolecular acidic microenvironment, which might slightly favor the stability of the lactone ring. Conversely, the increased water solubility could also expose the lactone ring to a greater extent to the aqueous environment, potentially accelerating hydrolysis.

-

C20-O-carboxymethyl-SN-38: Modification at the C20 hydroxyl group would likely have a more direct impact on lactone stability. Esterification of the C20 hydroxyl group has been explored as a prodrug strategy to stabilize the lactone ring.[7][8] A carboxymethyl ether at this position would prevent the formation of the open-ring carboxylate, thus stabilizing the core structure. However, the biological activity of such a derivative would depend on its ability to be cleaved to release the active SN-38.

Quantitative Stability Data

The following table summarizes the stability of SN-38's lactone form under various conditions as reported in the literature. No direct quantitative data for a compound specifically named this compound is available.

| Compound | Condition | Parameter | Value | Reference |

| SN-38 | pH 7.4, 37°C | Lactone Half-life | ~13.7 min | [6] |

| SN-38 | pH 7.3 | Lactone Half-life | 29.4 ± 1.7 min | [9] |

| SN-38 | pH 7.3 | Equilibrium Lactone % | 20.9 ± 0.3% | [9] |

| SN-38 Solution | pH 7.4 buffer, 37°C, 12h | Remaining Lactone % | 11.3% | [1] |

| SN-38 Nanocrystals A | pH 7.4 buffer, 37°C, 12h | Remaining Lactone % | 52.1% | [1] |

| SN-38 Nanocrystals B | pH 7.4 buffer, 37°C, 12h | Remaining Lactone % | 73.6% | [1] |

Experimental Protocols for Stability Assessment

The stability of SN-38 and its derivatives is typically assessed by monitoring the concentration of the lactone and carboxylate forms over time under specific conditions using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

General Stability Assay Protocol

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of the test compound (e.g., SN-38 or a derivative) in a suitable organic solvent like DMSO.

-

Incubation: Dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the final test concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid solubility artifacts. Incubate the solution at a controlled temperature (e.g., 37°C).

-

Sampling: At predetermined time points, withdraw aliquots of the incubation mixture.

-

Sample Preparation: Immediately acidify the samples (e.g., with phosphoric acid or hydrochloric acid) to a pH below 4.5 to quench the hydrolysis reaction and stabilize the lactone form. This step is crucial to prevent further degradation during analysis.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV or fluorescence detection. The lactone and carboxylate forms of SN-38 can be separated and quantified.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer or formic acid).

-

Column: A C18 column is commonly used.

-

Detection: Fluorescence detection is highly sensitive for SN-38 and its derivatives.

-

-

Data Analysis: Plot the percentage of the remaining lactone form as a function of time to determine the stability profile and calculate the half-life of the lactone form.

Visualization of Key Concepts

SN-38 Lactone-Carboxylate Equilibrium

Caption: Reversible pH-dependent hydrolysis of the active lactone form of SN-38 to its inactive carboxylate form.

General Experimental Workflow for Stability Assessment

References

- 1. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Studies of the Hydrolysis and Lactonization of Camptothecin and Its Derivatives, CPT-11 and SN-38, in Aqueous Solution [jstage.jst.go.jp]

- 7. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of SN-38 Derivatives

Disclaimer: The specific compound "SN-38-CM2" was not identifiable in publicly available scientific literature. This guide therefore provides a comprehensive overview of the synthesis and characterization of SN-38 and its derivatives, which is of significant interest to researchers, scientists, and drug development professionals. The principles and methodologies described herein are fundamental to the development of novel SN-38-based therapeutics.

Introduction to SN-38

SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent active metabolite of the anticancer drug irinotecan.[1] It is approximately 100 to 1000 times more cytotoxic than its parent compound.[1] SN-38 exerts its anticancer effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription.[2] By stabilizing the topoisomerase I-DNA complex, SN-38 leads to DNA strand breaks and ultimately, apoptosis of cancer cells.[2] Despite its high potency, the clinical utility of SN-38 itself is limited by its poor aqueous solubility and instability of its active lactone ring at physiological pH.[3] To overcome these limitations, extensive research has focused on the development of SN-38 derivatives, prodrugs, and conjugates.

Synthesis of SN-38 Derivatives

The synthesis of SN-38 derivatives primarily involves modifications at the 10-hydroxyl and 20-hydroxyl positions of the SN-38 molecule. These modifications are aimed at improving solubility, stability, and tumor-targeting capabilities.

Esterification and Prodrug Synthesis

A common strategy to create SN-38 prodrugs is through esterification of the hydroxyl groups. This approach can enhance lipophilicity, which can be beneficial for oral delivery and formulation in lipid-based carriers.

Experimental Protocol: Synthesis of Lipophilic SN-38 Prodrugs

This protocol describes the synthesis of SN-38 ester prodrugs at the C10 and/or C20 positions using fatty acids.

-

Materials: SN-38, fatty acid (e.g., undecanoic acid), N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve SN-38 in anhydrous DCM.

-

Add the desired fatty acid to the solution.

-

Add EDC and DMAP as catalysts.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically several hours to overnight). The 10-hydroxyl group is more reactive and will be esterified preferentially. To achieve esterification at the 20-hydroxyl position, a larger excess of the fatty acid and longer reaction times may be necessary.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

-

Wash the organic layer sequentially with dilute acid (e.g., 0.1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM).

-

Characterize the final product using techniques such as NMR, mass spectrometry, and HPLC to confirm its structure and purity.[4]

-

Synthesis of Linker-SN-38 Conjugates for Antibody-Drug Conjugates (ADCs)

SN-38 is a popular payload for ADCs. The synthesis of linker-SN-38 conjugates is a critical step in the development of these targeted therapies. These linkers are often designed to be stable in circulation and cleaved within the tumor microenvironment or inside cancer cells.

Experimental Protocol: Synthesis of a Maleimide-Containing SN-38 Linker

This protocol outlines a general approach for synthesizing a SN-38 derivative with a maleimide (B117702) group for conjugation to antibodies.

-

Materials: SN-38, a bifunctional linker with a maleimide group and a reactive group for attachment to SN-38 (e.g., an activated ester or an alkyl halide), a suitable base (e.g., cesium carbonate or diisopropylethylamine - DIPEA), and an appropriate solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve SN-38 in anhydrous DMF.

-

Add the base to the solution to deprotonate the 10-hydroxyl group.

-

Add the bifunctional linker to the reaction mixture.

-

Stir the reaction at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the linker-SN-38 conjugate using column chromatography or preparative HPLC.

-

Confirm the structure and purity of the product by NMR and mass spectrometry.

-

Characterization of SN-38 Derivatives

Thorough characterization of newly synthesized SN-38 derivatives is essential to ensure their quality, stability, and biological activity.

| Parameter | Method(s) | Purpose |

| Identity and Structure | NMR (¹H, ¹³C), Mass Spectrometry (MS), FT-IR | To confirm the chemical structure and molecular weight of the synthesized derivative. |

| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. |

| Solubility | UV-Vis Spectrophotometry, HPLC | To measure the solubility in various solvents, which is crucial for formulation development. |

| Stability | HPLC | To assess the stability of the lactone ring and the overall molecule under different pH and temperature conditions. |

| In Vitro Cytotoxicity | MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay | To determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.[5] |

| Topoisomerase I Inhibition | DNA relaxation assay | To confirm that the derivative retains its ability to inhibit topoisomerase I. |

| Cellular Uptake | Flow Cytometry, Confocal Microscopy | To visualize and quantify the uptake of the derivative into cancer cells. |

| In Vivo Efficacy | Xenograft mouse models | To evaluate the anti-tumor activity of the derivative in a living organism. |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the SN-38 derivative and a positive control (e.g., free SN-38) for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the cell viability against the drug concentration.[5]

Signaling Pathways of SN-38

The primary mechanism of action of SN-38 is the inhibition of topoisomerase I, which leads to DNA damage and cell cycle arrest, primarily in the S and G2 phases.[6] This ultimately triggers apoptosis.

Caption: Mechanism of action of SN-38 leading to apoptosis.

Experimental Workflow for SN-38 Derivative Development

The development of a novel SN-38 derivative follows a structured workflow from synthesis to preclinical evaluation.

Caption: Workflow for the development and evaluation of SN-38 derivatives.

References

- 1. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates [mdpi.com]

- 3. Disulfide Bond-Based SN38 Prodrug Nanoassemblies with High Drug Loading and Reduction-Triggered Drug Release for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Challenge of SN-38: A Technical Guide for Researchers

An in-depth exploration of the solubility profile of SN-38, the active metabolite of Irinotecan, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties, strategies to enhance its solubility, and relevant experimental protocols.

While the specific solubility profile of SN-38-CM2, a split esterase designed to release SN-38 upon protein-protein interaction, is not extensively documented in publicly available literature, a thorough understanding of the solubility of its active payload, SN-38, is paramount for its application and further development. SN-38 is a potent topoisomerase I inhibitor, but its clinical utility is significantly hampered by its poor aqueous solubility.[1][2] This guide provides a detailed overview of the solubility of SN-38 in various solvents, methods to improve its solubility, and associated experimental procedures.

Quantitative Solubility Profile of SN-38

The solubility of SN-38 is highly dependent on the solvent and the pH of the medium. Its planar molecular structure and the presence of a lactone ring contribute to its low solubility in aqueous solutions.[1] The lactone ring is crucial for its antitumor activity but is susceptible to hydrolysis to an inactive carboxylate form at physiological and basic pH.[1]

Below is a summary of the reported solubility of SN-38 in various solvents:

| Solvent/System | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [3][4][5] |

| Dimethylformamide (DMF) | ~0.1 mg/mL | [3][4][5] |

| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [3][4][5] |

| Water | 11–38 µg/mL | [1][2] |

| Ethanol | Insoluble | [2] |

Strategies to Enhance SN-38 Solubility

Several approaches have been investigated to overcome the solubility limitations of SN-38, thereby improving its bioavailability and therapeutic potential.

pH-Mediated Solubility Enhancement

Adjusting the pH of the solvent system can transiently increase the solubility of SN-38. In alkaline conditions, the lactone ring opens to form the more water-soluble carboxylate salt.[1] This principle is often utilized during formulation development.

Co-solvent Systems

The use of organic co-solvents is a common strategy to dissolve SN-38. DMSO is an effective solvent, and for aqueous applications, a mixture of DMSO and a buffered saline solution like PBS can be employed.[3][4][5]

Chemical Modification and Prodrugs

Covalently modifying the SN-38 molecule can lead to derivatives with improved solubility.[6][7] This includes the development of prodrugs that are converted to the active SN-38 in vivo.[2][7]

Nanoparticle Encapsulation and Complexation

Encapsulating SN-38 within nanoparticles or forming inclusion complexes with molecules like cyclodextrins can significantly enhance its apparent solubility and stability in aqueous media.[1]

Experimental Protocols

Determination of SN-38 Solubility

A common method to determine the solubility of hydrophobic compounds like SN-38 is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

SN-38 powder

-

Selected solvents (e.g., DMSO, water, PBS)

-

Vials

-

Shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector

Procedure:

-

Add an excess amount of SN-38 powder to a known volume of the solvent in a vial.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Inject the diluted sample into the HPLC system and determine the concentration of SN-38 by comparing the peak area to a standard curve of known SN-38 concentrations.

Topoisomerase I Inhibition Assay

The biological activity of SN-38 is primarily due to its inhibition of topoisomerase I. A common in vitro assay to measure this activity is the DNA relaxation assay.[3][8][9][10][11]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

SN-38 stock solution (in DMSO)

-

Nuclease-free water

-

Stop solution/loading dye

-

Agarose (B213101) gel and electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures containing the assay buffer, supercoiled DNA, and varying concentrations of SN-38 (or DMSO as a vehicle control).

-

Initiate the reaction by adding Topoisomerase I to each mixture. Include a control reaction with no enzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of SN-38.

Signaling Pathway of SN-38-Induced Apoptosis

SN-38 exerts its cytotoxic effects by stabilizing the topoisomerase I-DNA cleavage complex, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[12][13][14][15][16] The induction of apoptosis involves multiple signaling pathways, including the p53 and Akt pathways.[12][13][14]

Conclusion

The limited solubility of SN-38 presents a significant challenge in its development as a therapeutic agent. This technical guide has summarized the key solubility data, outlined effective strategies for solubility enhancement, and provided detailed experimental protocols for solubility determination and biological activity assessment. A deeper understanding of these aspects is crucial for the successful formulation and clinical translation of SN-38 and its derivatives, including novel delivery systems like this compound. Further research into the specific physicochemical properties of such targeted delivery systems will be essential for realizing their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Solubility-Improved 10-O-Substituted SN-38 Derivatives with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. inspiralis.com [inspiralis.com]

- 12. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Blocking of PI3K/Akt pathway enhances apoptosis induced by SN-38, an active form of CPT-11, in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of Carboxymethyl Dextran-SN-38 Conjugates (SN-38-CM2) to SN-38

This technical guide provides an in-depth overview of the enzymatic conversion of SN-38-carboxymethyl dextran (B179266) (SN-38-CM2) conjugates to the active cytotoxic agent, SN-38. Designed for researchers, scientists, and professionals in drug development, this document details the underlying mechanisms, experimental protocols, and quantitative data associated with the controlled release of SN-38 from its dextran carrier.

SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1] However, its clinical utility is hampered by poor water solubility.[2] To overcome this limitation, SN-38 has been conjugated to hydrophilic polymers like carboxymethyl dextran, creating prodrugs such as this compound. This conjugation enhances solubility and allows for targeted drug delivery, with the release of active SN-38 at the tumor site being a critical step for therapeutic efficacy.[3]

Enzymatic Conversion Mechanisms

The release of SN-38 from a carboxymethyl dextran backbone is typically engineered to be triggered by enzymes that are overexpressed in the tumor microenvironment or within cancer cells. This targeted release minimizes systemic toxicity and enhances the therapeutic index. The key to this controlled release lies in the nature of the chemical linker connecting SN-38 to the dextran carrier.

Two primary enzymatic mechanisms are employed:

-

Esterase-Catalyzed Hydrolysis: SN-38 can be conjugated to carboxymethyl dextran via an ester linkage. Endogenous esterases, which are ubiquitous in the body and can be present at elevated levels in tumor tissues, can hydrolyze this ester bond, liberating the active SN-38.[]

-

Protease-Catalyzed Cleavage: More specific targeting can be achieved by incorporating a peptide-based linker that is a substrate for tumor-associated proteases, such as cathepsin B. Cathepsin B is a lysosomal cysteine protease that is often upregulated in various cancers and is involved in tumor invasion and metastasis.[5][6] Linkers containing specific dipeptide sequences, such as valine-citrulline (Val-Cit), are efficiently cleaved by cathepsin B within the acidic environment of lysosomes following internalization of the conjugate by cancer cells.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of this compound to SN-38.

Protocol 1: Synthesis of SN-38-Carboxymethyl Dextran Conjugate

This protocol is a generalized procedure based on methods for synthesizing dextran-drug conjugates.[3]

Materials:

-

Carboxymethyl dextran (CMD)

-

SN-38

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dimethylformamide (DMF)

-

Dialysis membrane (MWCO 10-14 kDa)

-

Deionized water

Procedure:

-

Dissolve carboxymethyl dextran in anhydrous DMF.

-

In a separate flask, dissolve SN-38, DCC (or EDC), and DMAP in anhydrous DMF.

-

Add the SN-38 solution dropwise to the carboxymethyl dextran solution under constant stirring at room temperature.

-

Allow the reaction to proceed for 24-48 hours at room temperature.

-

Precipitate the conjugate by adding the reaction mixture to an excess of cold diethyl ether or ethanol.

-

Collect the precipitate by centrifugation and wash it multiple times with the precipitation solvent to remove unreacted reagents.

-

Redissolve the crude conjugate in deionized water and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove any remaining impurities and unreacted SN-38.

-

Lyophilize the purified solution to obtain the SN-38-carboxymethyl dextran conjugate as a solid powder.

-

The loading of SN-38 onto the dextran can be quantified using UV-Vis spectrophotometry by measuring the absorbance of a known concentration of the conjugate at the characteristic wavelength of SN-38 (around 380 nm).

Protocol 2: In Vitro Enzymatic Release of SN-38

This protocol describes a typical in vitro assay to evaluate the enzyme-triggered release of SN-38 from the dextran conjugate.

Materials:

-

SN-38-carboxymethyl dextran conjugate

-

Phosphate-buffered saline (PBS) at pH 7.4 and acetate (B1210297) buffer at pH 5.5 (to mimic physiological and lysosomal conditions, respectively)

-

Cathepsin B (from human or bovine liver) or a relevant esterase

-

Dithiothreitol (DTT) and EDTA (for cathepsin B activation)

-

Dialysis tubing (MWCO 10-14 kDa)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of the SN-38-carboxymethyl dextran conjugate in the appropriate buffer (e.g., 1 mg/mL).

-

For cathepsin B-mediated cleavage, prepare an activation buffer (e.g., acetate buffer pH 5.5 containing DTT and EDTA).

-

In a typical experiment, place 1 mL of the conjugate solution into a dialysis bag.

-

Place the dialysis bag into a larger volume (e.g., 20 mL) of the release buffer (pH 7.4 PBS or pH 5.5 acetate buffer) with or without the enzyme (e.g., a specific concentration of cathepsin B or esterase).

-

Incubate the setup at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot (e.g., 100 µL) from the external release buffer.

-

Replace the collected volume with fresh buffer to maintain a constant volume.

-

Analyze the collected samples for the concentration of released SN-38 using a validated HPLC method.

Protocol 3: HPLC Quantification of Released SN-38

This protocol outlines a standard HPLC method for the quantification of SN-38.[8][9]

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM NaH₂PO₄, pH 3.1) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50, v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm or 380 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C)

Procedure:

-

Prepare a series of standard solutions of SN-38 of known concentrations in the mobile phase to generate a calibration curve.

-

Inject the collected samples from the in vitro release study and the standard solutions into the HPLC system.

-

Identify the SN-38 peak based on its retention time compared to the standard.

-

Quantify the concentration of SN-38 in the samples by comparing the peak area with the calibration curve.

Quantitative Data

The following tables summarize key quantitative data related to the performance of SN-38 and its conjugates.

Table 1: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| HT-29 | Colorectal Adenocarcinoma | 8.8 | [10] |

| SKOV-3 | Ovarian Cancer | 5.5 (for an ADC) | [7] |

| BT-474 | Breast Cancer | ~5.5 (for an ADC) |[7] |

Table 2: Drug Loading and Release from Dextran-Based Conjugates

| Conjugate System | Drug Loading | Release Conditions | % Release (Time) | Reference |

|---|---|---|---|---|

| SN38-Dextran Prodrug | ~24 SN-38 molecules per 70 kDa dextran | Intracellular rabbit carboxylesterase | Not specified | [11] |

| Dextran-CPT Vesicles | Not specified | Esterase (10 U) in PBS | ~70% (24h) | [] |

| DPC@Cel (Dextran sulfate-Celastrol) | ~44.04% entrapment efficiency | MMP-2 enzyme | ~78% (72h) | |

Visualizations

Signaling Pathway of SN-38

Caption: Signaling pathway of SN-38 released from its carboxymethyl dextran conjugate.

Experimental Workflow for Enzymatic Release Assay

Caption: Experimental workflow for the in vitro enzymatic release of SN-38.

References

- 1. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Dextran Vesicular Carriers for Dual Encapsulation of Hydrophilic and Hydrophobic Molecules and Delivery into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of cathepsin B cleavage albumin-binding SN38 prodrug in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cell-Delivered and –Activated SN38-Dextran Prodrug Increases Survival in a Murine Disseminated Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dextran sulfate-based MMP-2 enzyme-sensitive SR-A receptor targeting nanomicelles for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SN-38 Topoisomerase I Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the inhibitory activity of SN-38, the active metabolite of irinotecan, on human DNA topoisomerase I (Top1). SN-38 is a potent antineoplastic agent whose clinical efficacy is rooted in its ability to trap the transient covalent complex between Top1 and DNA.[1] This action transforms the essential enzyme into a DNA-damaging agent, leading to lethal double-strand breaks during DNA replication and ultimately inducing cell cycle arrest and apoptosis.[1][2] This guide details the core mechanism of SN-38, outlines key experimental protocols for its evaluation, presents quantitative data from various studies, and visualizes the critical molecular pathways involved.

Core Mechanism of SN-38 Action

SN-38 functions as an interfacial inhibitor of Topoisomerase I. It does not bind to the free enzyme or to DNA alone; instead, it intercalates into the DNA cleavage site of the transient Top1-DNA covalent complex.[1] By stacking against the purine (B94841) base at the -1 position and forming a hydrogen bond network with both the enzyme and DNA, SN-38 stabilizes this "cleavable complex."[1] This prevents the religation of the single-strand break created by Top1, leading to an accumulation of these complexes. When a replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and cytotoxic double-strand break, triggering downstream DNA damage response pathways.[1][2][3]

Caption: Mechanism of SN-38 stabilizing the Top1-DNA cleavable complex.

Key Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This in vitro assay directly measures the enzymatic activity of Top1 and its inhibition by SN-38. Top1 relaxes supercoiled plasmid DNA, and the different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.

Objective: To determine the concentration of SN-38 that inhibits the DNA relaxation activity of Topoisomerase I.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.25 mM EDTA, 0.25 mM DTT, 15 µg/mL BSA), a fixed amount of supercoiled plasmid DNA (e.g., 200-500 ng of pBR322), and varying concentrations of SN-38 or vehicle control.[1][4]

-

Enzyme Addition: Initiate the reaction by adding a defined unit of purified human Topoisomerase I.[4]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 10-30 minutes.[4][5]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and/or Proteinase K to dissociate the enzyme from the DNA.[1][4]

-

Electrophoresis: Load the samples onto a 0.8-1.0% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[1][4]

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide), visualize under UV light, and quantify the amount of DNA in each band using a densitometer.[4] The inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Cell-Based Cytotoxicity Assays

These assays determine the potency of SN-38 in inhibiting the growth and proliferation of cancer cell lines.

2.2.1. MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SN-38.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][6]

-

Drug Treatment: Treat the cells with a serial dilution of SN-38 for a defined period (e.g., 48 or 72 hours).[1][7]

-

MTT Addition: Remove the drug-containing medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][6][7]

-

Solubilization: Add a solubilization solution (e.g., acidified SDS or DMSO) to dissolve the formazan crystals.[6][7]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

2.2.2. Colony Forming (Clonogenic) Assay

Objective: To assess the long-term effect of SN-38 on the ability of single cells to proliferate and form colonies.

Methodology:

-

Cell Seeding: Plate a low number of cells in a culture dish.

-

Drug Treatment: Expose the cells to various concentrations of SN-38 for a specific duration (e.g., 24 hours).[8]

-

Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubation: Incubate the plates for a period sufficient for colony formation (e.g., 10-14 days).

-

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment concentration compared to the untreated control.

Cell Cycle Analysis

This assay is used to determine the effect of SN-38 on cell cycle progression.

Objective: To identify the phase of the cell cycle in which SN-38-treated cells accumulate.

Methodology:

-

Cell Treatment: Treat cells with SN-38 at various concentrations for a defined period (e.g., 24-48 hours).[9]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[9]

-

Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A to ensure only DNA is stained.[9]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.[9]

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). SN-38 typically causes an accumulation of cells in the S and G2/M phases.[8][9]

Quantitative Data

The inhibitory effect of SN-38 has been quantified in various studies, with IC50 values varying depending on the cell line and assay conditions.

| Assay Type | Cell Line | Parameter | Value | Reference |

| DNA Synthesis Inhibition | P388 | IC50 | 0.077 µM | [4][7] |

| RNA Synthesis Inhibition | - | IC50 | 1.3 µM | [7] |

| Cytotoxicity (MTT) | LoVo | IC50 | 20 nM | [7] |

| Cytotoxicity (MTT) | HCT116 | IC50 | 50 nM | [7] |

| Cytotoxicity (MTT) | HT29 | IC50 | 130 nM | [7] |

| Clonogenic Assay | HCT-8 | IC50 | 8 ± 2 nM | [8] |

Signaling Pathways Affected by SN-38

The DNA damage induced by SN-38 activates several downstream signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) and Apoptosis

The double-strand breaks generated by SN-38 are potent activators of the DNA Damage Response (DDR) pathway. This leads to cell cycle arrest, primarily in the S and G2 phases, allowing time for DNA repair.[9] If the damage is too extensive, the cell is directed towards apoptosis. A key pathway involves the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), which are critical events in the execution of apoptosis.[9]

Akt/p53 Signaling Pathway

SN-38 has been shown to induce apoptosis by inhibiting the pro-survival Akt signaling pathway. Downregulation of phosphorylated Akt (p-Akt) leads to an increase in the expression of the tumor suppressor protein p53 and its downstream target p21.[10] This contributes to cell cycle arrest and apoptosis. The activation of p53 in response to SN-38 appears to be governed by the inhibition of Akt.[10]

Caption: SN-38 inhibits Akt signaling, leading to p53 activation and apoptosis.

STING Pathway Activation

Recent studies have revealed that SN-38 can also stimulate an anti-tumor immune response by activating the STING (stimulator of interferon genes) pathway.[11] DNA damage caused by SN-38 can lead to the release of cytosolic DNA fragments. These fragments are detected by cellular sensors, triggering the STING pathway, which results in the production of type I interferons (IFN) and other cytokines that promote an anti-tumor immune response.[11]

This guide provides a foundational understanding of the assays used to characterize the Topoisomerase I inhibitory activity of SN-38. The selection of specific assays and cell lines should be tailored to the research question, whether it involves basic mechanism of action studies, drug screening, or investigation of resistance mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Effect of adding the topoisomerase I poison 7-ethyl-10-hydroxycamptothecin (SN-38) to 5-fluorouracil and folinic acid in HCT-8 cells: elevated dTTP pools and enhanced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of SN-38: A Technical Guide

Disclaimer: This technical guide focuses on the in vitro evaluation of SN-38, the active metabolite of Irinotecan. The user query specified "SN-38-CM2"; however, a comprehensive search did not yield specific information for a variant or formulation designated as "CM2". Therefore, this document provides a detailed overview of the well-established in vitro activities of SN-38.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies for key experiments, a compilation of quantitative data from various studies, and visualizations of the primary signaling pathways involved in the mechanism of action of SN-38.

Data Presentation: Quantitative Analysis of SN-38 In Vitro Activity

The following tables summarize the cytotoxic effects, impact on cell cycle distribution, and induction of apoptosis by SN-38 across a range of cancer cell lines as reported in various studies.

Table 1: Cytotoxicity of SN-38 in Various Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LoVo | Colon Cancer | 20 | [1] |

| HCT116 | Colon Cancer | 50 | [1] |

| HT29 | Colon Cancer | 130 | [1] |

| KM12C | Colon Cancer | Not explicitly stated, but used at 2.5 µg/ml | [2][3] |

| KM12SM | Colon Cancer | Not explicitly stated, but used at 2.5 µg/ml | [2][3] |

| KM12L4a | Colon Cancer | Not explicitly stated, but used at 2.5 µg/ml | [2][3] |

| OCUM-2M | Gastric Cancer | 6.4 | [4] |

| OCUM-8 | Gastric Cancer | 2.6 | [4] |

| MCF-7 | Breast Cancer | 31 (as SN-38/NCs-A) | [5] |

| HT1080 | Fibrosarcoma | 46 (as SN-38/NCs-A) | [5] |

| HepG2 | Hepatoma | 76 (as SN-38/NCs-A) | [5] |

| A549 | Lung Cancer | ~100 (for ~50% cell death) | [6] |

| KU-MT | Testicular Cancer | More potent than cisplatin (B142131) or etoposide | [7] |

Table 2: Effect of SN-38 on Cell Cycle Distribution

| Cell Line | Treatment Conditions | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| A549 | 100 nM for 48h | Significant decrease | Significant increase | Significant increase | [6] |

| KM12C | 2.5 µg/ml for 48h | Decrease | Increase | No significant change | [2][3] |

| KM12SM | 2.5 µg/ml for 48h | Decrease | Increase | Increase | [2][3] |

| KM12L4a | 2.5 µg/ml for 48h | Decrease | Increase | Significant Increase | [2][3] |

| HCT116-s (sensitive) | 20 nM for 24h | - | - | Accumulation | [8] |

| HCT116-SN6 (resistant) | 20 nM for 24h | - | - | Less accumulation than sensitive | [8] |

Table 3: Induction of Apoptosis by SN-38

| Cell Line | Treatment Conditions | % Apoptotic Cells | Reference |

| A549 | Dose-dependent | Increase with dose | [6] |

| KM12SM | 2.5 µg/ml for 48h | Significantly increased | [2][3] |

| KM12L4a | 2.5 µg/ml for 48h | Significantly increased | [2][3] |

| KM12C | 2.5 µg/ml for 48h | No significant change | [2][3] |

| K562 | Dose-dependent | Increase with dose | [9] |

| HT29 (mutant p53) | 10 ng/ml with prolonged exposure | Increased | [10] |

| LS174T (wild-type p53) | 50-100 ng/ml | Small increase | [10] |

Experimental Protocols

Detailed methodologies for the in vitro evaluation of SN-38 are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of SN-38 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

SN-38 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Prepare serial dilutions of SN-38 in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of SN-38 to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of SN-38 on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

SN-38

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with SN-38 at desired concentrations for a specific duration (e.g., 48 hours).[6]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by SN-38.

Materials:

-

Cancer cell lines

-

SN-38

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with SN-38 as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for the in vitro evaluation of SN-38.

Mechanism of Action of SN-38

p53-Mediated Apoptotic Pathway

Experimental Workflow for SN-38

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Schedule-dependent cytotoxicity of SN-38 in p53 wild-type and mutant colon adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of SN-38 and its Formulations: A Technical Guide

Introduction

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor.[1][2][3] Its clinical utility when administered directly is hampered by poor water solubility and high toxicity.[3][4] To overcome these limitations, various formulations of SN-38 have been developed and evaluated in preclinical studies. This guide provides a comprehensive overview of the preclinical data available for SN-38 and its advanced delivery systems, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action. No specific preclinical data for a compound designated "SN-38-CM2" was identified in the public domain; therefore, this guide focuses on SN-38 and its other documented formulations.

Mechanism of Action

SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[5][6] Topoisomerase I is a nuclear enzyme crucial for DNA replication and transcription, as it relieves torsional strain in DNA by inducing transient single-strand breaks.[5][6] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[3][5][6] This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately causing cell cycle arrest, primarily in the S and G2 phases, and inducing apoptosis.[5][7]

Caption: Mechanism of action of SN-38.

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters of SN-38 and its various formulations from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Formulation | Cell Line | IC50 | Incubation Time | Reference |

| SN-38 Solution | MCF-7 | 0.708 µg/mL | Not Specified | [8] |

| HepG2 | 0.683 µg/mL | Not Specified | [8] | |

| HT1080 | 0.104 µg/mL | Not Specified | [8] | |

| HT29 | 0.5 to 100 µM | 24, 48, 72 h | [9] | |

| Nanoparticulate SN-38 | Colorectal, Ovarian, Mesothelial Cancer Cells | ~1000-fold lower than Irinotecan | Not Specified | [2] |

| SN-38 Nanocrystals (A) | MCF-7 | 0.031 µg/mL | Not Specified | [8] |

| HepG2 | 0.076 µg/mL | Not Specified | [8] | |

| HT1080 | 0.046 µg/mL | Not Specified | [8] | |

| SN-38 Nanocrystals (B) | MCF-7 | 0.145 µg/mL | Not Specified | [8] |

| HepG2 | 0.179 µg/mL | Not Specified | [8] | |

| HT1080 | 0.111 µg/mL | Not Specified | [8] | |

| OEG-SN38 Micelles | SKOV-3 | 0.032 µg/mL | Not Specified | [10] |

| MCF-7 | 0.27 µg/mL | Not Specified | [10] | |

| BCap37 | 0.30 µg/mL | Not Specified | [10] | |

| HT-29 | 1.61 µg/mL | Not Specified | [10] | |

| KB | 1.61 µg/mL | Not Specified | [10] | |

| NLC-SN38 | U87MG | 2.12 µg/mL | 24 h | [10] |

| U87MG | 0.06 µg/mL | 72 h | [10] |

Table 2: In Vivo Efficacy

| Formulation | Tumor Model | Dose | Administration | Outcome | Reference |

| Nanoparticulate SN-38 | Peritoneally Disseminated Ovarian Cancer (Mouse) | Not Specified | Intraperitoneal | More effective than intraperitoneal irinotecan | [2] |

| Colorectal Cancer (Mouse) | Not Specified | Once weekly | Greater activity than daily or weekly irinotecan | [2] | |

| LE-SN38 | Murine Leukemia (P388) | 5.5 mg/kg | i.v. x 5 | 100% survival | [11] |

| Human Pancreatic (Capan-1) | 4 mg/kg | i.v. x 5 | 65% tumor growth inhibition | [11] | |

| Human Pancreatic (Capan-1) | 8 mg/kg | i.v. x 5 | 98% tumor growth inhibition | [11] | |

| SN-38 Nanocrystals (A) | MCF-7 Xenograft | 8 mg/kg | i.v. on days 9, 11, 13, 15 | Significant tumor repression (P<0.001 vs control) | [8] |

| OxPt/SN38 + αPD-L1 | MC38 Colorectal Cancer | 6.2 mg/kg SN-38 equiv. | i.v. Q3D (8 injections) | 99.6% tumor growth inhibition, 50% cure rate | [12] |

| KPC Pancreatic Cancer | 6.2 mg/kg SN-38 equiv. | i.v. Q3D | 97.4% tumor growth inhibition, 40% cure rate | [12] |

Table 3: Pharmacokinetic Parameters

| Formulation | Species | Dose | t1/2 (Elimination Half-life) | VdSS (Volume of Distribution) | Key Finding | Reference |

| LE-SN38 | Mouse | Not Specified | 6.38 h | 2.55 L/kg | Favorable pharmacokinetic profile | [11] |

| Dog | Not Specified | 1.38-6.42 h | 1.69-5.01 L/kg | Favorable pharmacokinetic profile | [11] | |

| OxPt/SN38 | Mouse | Not Specified | Not Specified | Not Specified | Reduced SN-38 blood exposure by 9.0x and increased tumor exposure by 4.7x compared to irinotecan | [12] |

| SPESN38-5 | CD-1 Mice | 250 mg/kg (PO) | Not Specified | Not Specified | Detectable SN-38 and SN-38G in serum | [13] |

| CD-1 Mice | 55 mg/kg (IV) | Not Specified | Not Specified | Detectable SN-38 and SN-38G in serum | [13] |

Table 4: Maximum Tolerated Dose (MTD)

| Formulation | Species | Administration | MTD | Reference |

| LE-SN38 | Male Mice | i.v. x 5 | 5.0 mg/kg/day | [11] |

| Female Mice | i.v. x 5 | 7.5 mg/kg/day | [11] | |

| Dogs | i.v. | 1.2 mg/kg | [11] | |

| SPESN38-5 | CD-1 Mice | PO | 200-250 mg/kg | [13] |

| CD-1 Mice | IV | 55 mg/kg | [13] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Caption: Workflow for an MTT-based cell viability assay.

Protocol Details:

-

Cell Seeding: Cancer cell lines (e.g., HT29, MCF-7) are seeded in 96-well plates at a density of approximately 10,000 cells per well.[9]

-

Incubation: The plates are incubated under standard conditions (37°C, 5% CO2).

-

Treatment: Cells are treated with a range of concentrations of the SN-38 formulation or control.

-

Incubation Post-Treatment: The cells are incubated for specified periods, typically 24, 48, or 72 hours.[9]

-

MTT Addition: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a spectrophotometer at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol Details:

-

Cell Culture and Treatment: A549 cells are seeded at a density of 2.5 x 10^5 cells per well and incubated with SN-38 (e.g., at 10 and 100 nM) for 48 hours.[7]

-

Cell Harvesting and Fixation: Cells are harvested and fixed in 70% pre-chilled ethanol.[7]

-

Staining: The fixed cells are incubated in a solution containing propidium iodide (PI) to stain the DNA and RNase A to remove RNA.[7]

-

Flow Cytometry: The fluorescence of the PI-stained DNA in individual cells is measured using a flow cytometer. Typically, 20,000 cells are analyzed per sample.[7]

-

Data Analysis: The DNA content is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model